molecular formula C13H12FN3O3S2 B2734749 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide CAS No. 2034589-17-6

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide

Cat. No.: B2734749
CAS No.: 2034589-17-6
M. Wt: 341.38
InChI Key: JAKDDDHDOBLTES-UHFFFAOYSA-N
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Description

N-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with fluorine at position 6 and methyl groups at positions 1 and 2. The thiophene-2-carboxamide moiety is attached via an amide linkage.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3S2/c1-16-10-6-8(14)9(7-11(10)17(2)22(16,19)20)15-13(18)12-4-3-5-21-12/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKDDDHDOBLTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CS3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and a benzo[c][1,2,5]thiadiazole moiety. Its unique configuration contributes to its biological activity.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC15_{15}H14_{14}F1_{1}N3_{3}O3_{3}S1_{1}
Molecular Weight341.35 g/mol

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : Research has shown that derivatives of thiophene and thiadiazole can inhibit the growth of various cancer cell lines such as HepG-2 (hepatocellular carcinoma) and A549 (lung carcinoma). One study reported an IC50 value of 4.37 µM against HepG-2 cells and 8.03 µM against A549 cells for related compounds .

The biological activity is often attributed to the compound's ability to induce apoptosis in cancer cells through various pathways:

  • Inhibition of Cell Proliferation : Compounds have been shown to interfere with cell cycle progression.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Targeting Specific Kinases : Some derivatives have been identified as inhibitors of specific kinases involved in cancer progression.

Study 1: Antitumor Activity

A detailed investigation into the anticancer effects of a closely related compound demonstrated that it significantly reduced tumor size in mouse models when administered orally. The study highlighted the compound's ability to modulate immune responses and enhance apoptosis in tumor cells .

Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory potential of thiophene derivatives. Results indicated that these compounds could significantly reduce pro-inflammatory cytokines in vitro and in vivo models of inflammation .

Comparison with Similar Compounds

Benzo[c][1,2,5]Thiadiazole Derivatives

  • 5-Chloro-N-[2-(6-Fluoro-3-Methyl-2,2-Dioxido-2,1,3-Benzothiadiazol-1(3H)-yl)Ethyl]-2-Thiophenecarboxamide () :
    • Structural Differences : Replaces the 1,3-dimethyl groups with a single methyl group and introduces an ethyl linker. The chloro substituent on the thiophene ring contrasts with the unsubstituted thiophene in the target compound.
    • Implications : The ethyl linker may enhance solubility, while the chloro group could influence electronic effects and binding affinity .

Thiadiazole-Thiophene Hybrids

  • N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (): Key Features: A non-fluorinated, non-sulfonated thiadiazole core with a thioxo group. Activity: Such derivatives exhibit moderate enzyme inhibition (e.g., ~40–60% at 50 µg/ml in preliminary assays) .

Thiophene Carboxamide Derivatives

Nitrothiophene Carboxamides ()

Compound Substituents on Thiazole/Thiadiazole Molecular Formula Purity (%) Notable Activity
Compound 7 () 3-Methoxy-4-(trifluoromethyl)phenyl C₁₆H₁₀F₃N₃O₄S₂ 42 Narrow-spectrum antibacterial
Compound 13 () 3-Fluoro-4-methylphenyl C₁₄H₁₀FN₃O₃S₂ N/R Antibacterial (mechanism under study)
Compound 9 () 4-Fluorophenyl, 5-methyl C₁₅H₁₁FN₂O₃S₂ N/R High-throughput screening candidate
  • Comparison : The target compound lacks the nitro group present in these analogs, which is critical for antibacterial activity via electron-withdrawing effects .

Anticancer Thiazole-Thiophene Derivatives ()

Compound Structure IC₅₀ (µg/mL, HepG-2) Key Features
7b Thiadiazole-thiazole hybrid 1.61 ± 1.92 High electron-deficient core
11 Thiophene-hydrazone conjugate 1.98 ± 1.22 Enhanced π-π stacking potential
  • Relevance : The target compound’s benzo[c]thiadiazole core may mimic the electron-deficient properties of these active analogs, suggesting possible anticancer utility .

Pharmacokinetic Predictions

  • Metabolic Stability : Methyl groups on the benzo[c]thiadiazole core could hinder oxidative metabolism relative to unmethylated analogs like those in .

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